molecular formula C18H15N3O3 B6004367 2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL

2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL

Cat. No.: B6004367
M. Wt: 321.3 g/mol
InChI Key: UVKFHKZOIBYFHR-XDHOZWIPSA-N
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Description

2-[(1E)-1-[2-(4-Nitrophenyl)Hydrazin-1-Ylidene]Ethyl]Naphthalen-1-Ol is a naphthalenol derivative featuring a hydrazone-linked 4-nitrophenyl group. Its structure combines a planar naphthol moiety with a conjugated hydrazinylidene-ethyl substituent, which introduces electron-withdrawing and chelating properties. The compound’s stereoelectronic profile may facilitate interactions with biological targets or metal ions, though experimental validation is required .

Properties

IUPAC Name

2-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-12(19-20-14-7-9-15(10-8-14)21(23)24)16-11-6-13-4-2-3-5-17(13)18(16)22/h2-11,20,22H,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFHKZOIBYFHR-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL typically involves the reaction of 2-(4-nitrophenyl)hydrazine with a suitable carbonyl compound under acidic conditions. For instance, the reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one with 2,4-dinitrophenylhydrazine in boiling ethanol containing hydrochloric acid yields the desired hydrazone .

Industrial Production Methods

Industrial production methods for hydrazones often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can lead to the formation of various oxidized products.

Mechanism of Action

The mechanism of action of 2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone moiety can undergo tautomerization, influencing its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Key Observations:

  • Hydrazone vs. Pyridine/Azaspirane: The target compound’s hydrazone group distinguishes it from BMY7378 (piperazinyl) and ’s pyridine derivative. Hydrazones are known for metal chelation and photochromism, whereas pyridine/piperazine groups enhance solubility and receptor binding .
  • Nitro Group Impact : Both the target compound and SNAP5089 feature a 4-nitrophenyl group, which enhances electrophilicity and may stabilize charge-transfer complexes. However, SNAP5089’s dihydropyridine core suggests divergent biological targeting (e.g., ion channels) .

Solubility and Stability:

  • The nitro and hydroxyl groups in the target compound likely reduce solubility in nonpolar solvents compared to methyl- or pyridine-substituted analogs (e.g., ’s compound).
  • Hydrazones are prone to hydrolysis under acidic conditions, whereas BMY7378’s amide groups offer greater stability .

Reactivity:

  • The target compound’s hydrazone moiety may undergo tautomerism or metal coordination, unlike SNAP5089’s ester/amide functionalities.

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